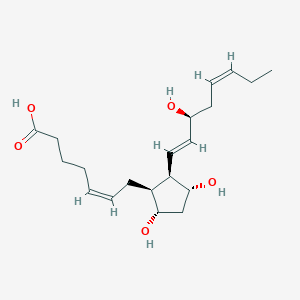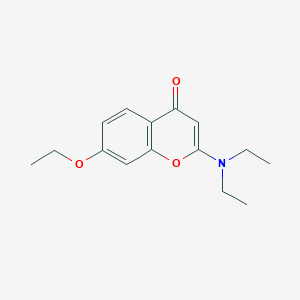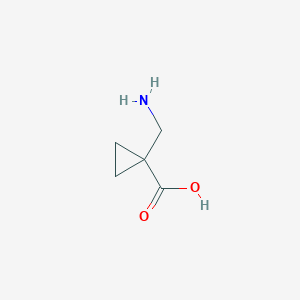
1-(氨基甲基)环丙烷羧酸
描述
1-(Aminomethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C5H9NO2. It is a cyclopropane derivative featuring an aminomethyl group and a carboxylic acid group.
科学研究应用
1-(Aminomethyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of various cyclopropane-containing compounds.
Biology: In biological research, this compound is used as a plant growth regulator.
Medicine: In medicinal chemistry, 1-(Aminomethyl)cyclopropanecarboxylic acid is used in the design of antiviral agents.
Industry: This compound is used in the production of various industrial chemicals and materials.
作用机制
Target of Action
1-(Aminomethyl)cyclopropanecarboxylic acid (ACC) is a non-proteinogenic amino acid that plays a crucial role in plant metabolism . It is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene . A growing body of evidence suggests that acc plays a signaling role independent of the biosynthesis .
Biochemical Pathways
The biosynthesis of ethylene starts with the conversion of the amino acid methionine to SAM by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACS . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACO . In general, ACS is the rate-limiting step in ethylene biosynthesis .
Pharmacokinetics
It is known that acc is readily converted to ethylene in plant tissues , suggesting that it is well-absorbed and metabolized
Result of Action
The conversion of ACC to ethylene has significant effects on plant development and stress responses . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .
生化分析
Biochemical Properties
It is known that this compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs)
Molecular Mechanism
It is known that it is involved in the biosynthesis of the plant hormone ethylene
Metabolic Pathways
It is known that this compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs)
准备方法
The synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.
化学反应分析
1-(Aminomethyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the aminomethyl group or the carboxylic acid group.
相似化合物的比较
1-(Aminomethyl)cyclopropanecarboxylic acid can be compared with other similar compounds:
1-(Hydroxymethyl)cyclopropanecarboxylic acid: This compound features a hydroxymethyl group instead of an aminomethyl group.
1-(Methoxymethyl)cyclopropanecarboxylic acid: This compound features a methoxymethyl group.
1-(Methoxycarbonyl)cyclopropanecarboxylic acid: This compound features a methoxycarbonyl group.
属性
IUPAC Name |
1-(aminomethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJJFZHAQFTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139126-45-7 | |
| Record name | 139126-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(Aminomethyl)cyclopropanecarboxylic acid interesting for peptide design compared to similar compounds?
A1: 1-(Aminomethyl)cyclopropanecarboxylic acid exhibits a distinct hydrogen-bonding pattern when incorporated into β-peptides. Unlike its cyclohexane analogue, which forms ten-membered hydrogen-bonded rings, this compound leads to the formation of unique eight-membered rings with hydrogen bonding between adjacent residues []. This structural characteristic, driven by the cyclopropane ring's bisecting effect and large exocyclic bond angle (120°), induces a "turn" formation within the peptide structure. This type of secondary structure, observed in both solid and solution states [], is unprecedented in α-peptides and proteins, making it a promising building block for designing peptides with novel properties.
Q2: Can you elaborate on the observed "bisecting effect" of 1-(Aminomethyl)cyclopropanecarboxylic acid and its implications in peptide structure?
A2: The "bisecting effect" refers to the preferred conformation of the carbonyl group (C=O) in the cyclopropane ring. In the case of 1-(Aminomethyl)cyclopropanecarboxylic acid, the carbonyl group tends to adopt an s-cis conformation, where it lies roughly in the same plane as the two carbon atoms of the cyclopropane ring that are not part of the peptide backbone []. This conformation, along with the inherent rigidity and bond angles of the cyclopropane ring, restricts the conformational freedom of the peptide backbone. This, in turn, forces the formation of the observed eight-membered hydrogen-bonded rings, leading to a distinct "turn" motif in the peptide structure. This predictable folding behavior makes 1-(Aminomethyl)cyclopropanecarboxylic acid a valuable tool for controlling peptide conformation.
Q3: Beyond peptide synthesis, what other applications have been explored for 1-(Aminomethyl)cyclopropanecarboxylic acid derivatives?
A3: Derivatives of 1-(Aminomethyl)cyclopropanecarboxylic acid have proven useful in synthesizing complex heterocyclic compounds. For instance, researchers have employed a novel synthetic route involving 1,3-dipolar cycloaddition reactions of nitrones with bicyclopropylidene, followed by acid-catalyzed transformations, to access 3-substituted β-lactams []. These β-lactams, formally derived from 1-(Aminomethyl)cyclopropanecarboxylic acids, have significant potential as building blocks for medicinal chemistry and drug discovery due to the prevalence of the β-lactam core in various biologically active molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


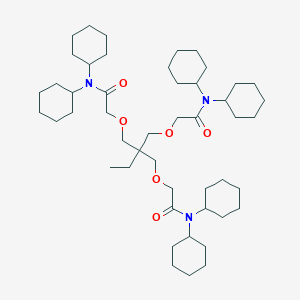
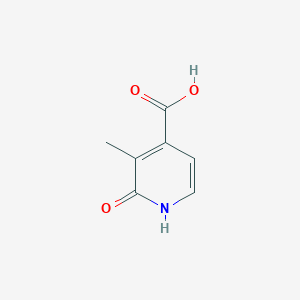
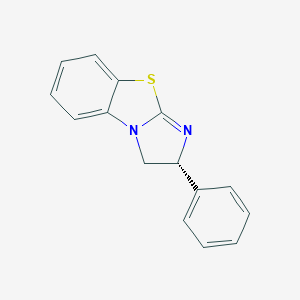
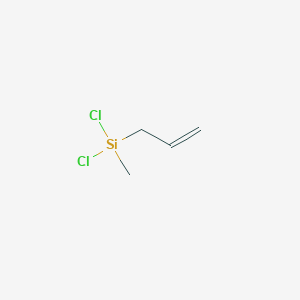
![(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid](/img/structure/B160441.png)

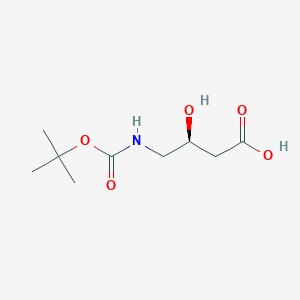
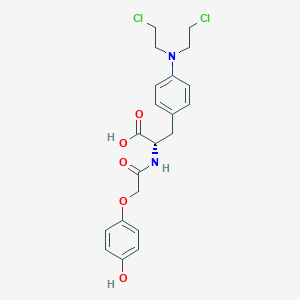
![1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone](/img/structure/B160465.png)


